![molecular formula C18H20BrN3O4 B13682942 4-[(5-Bromopentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13682942.png)
4-[(5-Bromopentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(5-Bromopentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes a bromopentyl group, an amino group, and a piperidyl group attached to an isoindoline-dione core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Bromopentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione typically involves multiple steps. One common method includes the reaction of 4-amino-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione with 5-bromopentylamine under controlled conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
4-[(5-Bromopentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromopentyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the piperidyl and isoindoline-dione moieties.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents like hydrogen peroxide or sodium borohydride for redox reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
科学研究应用
4-[(5-Bromopentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-[(5-Bromopentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins and enzymes, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
相似化合物的比较
Similar Compounds
Thalidomide: A well-known compound with a similar isoindoline-dione core, used for its immunomodulatory and anti-inflammatory properties.
Pomalidomide: Another related compound with similar structural features, known for its anti-cancer activities.
Uniqueness
4-[(5-Bromopentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione is unique due to the presence of the bromopentyl group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
属性
分子式 |
C18H20BrN3O4 |
|---|---|
分子量 |
422.3 g/mol |
IUPAC 名称 |
4-(5-bromopentylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H20BrN3O4/c19-9-2-1-3-10-20-12-6-4-5-11-15(12)18(26)22(17(11)25)13-7-8-14(23)21-16(13)24/h4-6,13,20H,1-3,7-10H2,(H,21,23,24) |
InChI 键 |
HGFJSAXVMTXCPL-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



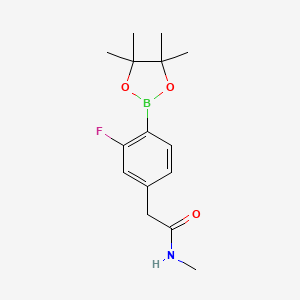
![2-[(2-Methylpropan-2-yl)oxycarbonyl-(1,3-thiazol-4-yl)amino]propanoic acid](/img/structure/B13682878.png)
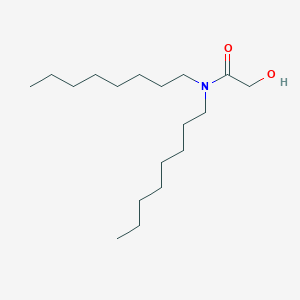
![3-Amino-N-[[2-(2,2,2-trifluoroethoxy)-3-pyridyl]methyl]pyrazine-2-carboxamide](/img/structure/B13682886.png)
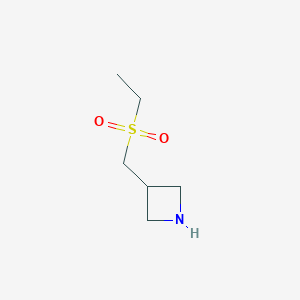
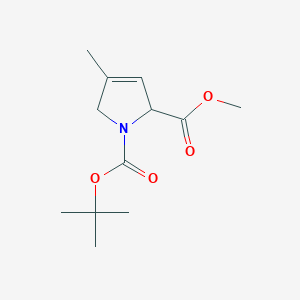
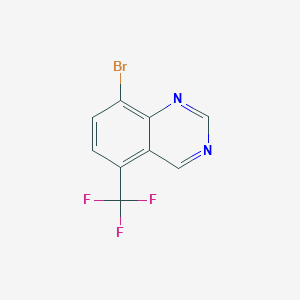

![tert-butyl 7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13682924.png)
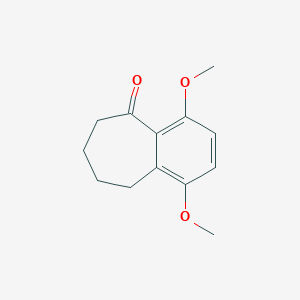
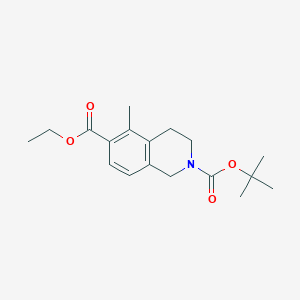
![1',2'-Dihydrospiro[azetidine-3,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B13682948.png)

